1-Propene, 3-methoxy-1,1,2-triiodo-
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Overview
Description
1-Propene, 3-methoxy-1,1,2-triiodo- is an organic compound characterized by the presence of three iodine atoms attached to a propene backbone with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3-methoxy-1,1,2-triiodo- typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methoxypropene with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained at a moderate level to ensure the selective introduction of iodine atoms.
Industrial Production Methods
Industrial production of 1-Propene, 3-methoxy-1,1,2-triiodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Propene, 3-methoxy-1,1,2-triiodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of less iodinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield methoxypropene derivatives with different functional groups, while oxidation and reduction reactions can produce various iodinated or deiodinated compounds.
Scientific Research Applications
1-Propene, 3-methoxy-1,1,2-triiodo- has several applications in scientific research:
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential use in diagnostic imaging and as a precursor for the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Propene, 3-methoxy-1,1,2-triiodo- exerts its effects involves the interaction of the iodine atoms with various molecular targets. The compound can participate in electrophilic addition reactions, where the iodine atoms act as electrophiles and react with nucleophilic sites on other molecules. This can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
1-Propene, 3-methoxy-: A simpler analog without the iodine atoms.
1-Propene, 3-methoxy-2-methyl-: A methyl-substituted derivative.
3-(Methoxymethoxy)prop-1-ene: A compound with a similar backbone but different functional groups.
Uniqueness
1-Propene, 3-methoxy-1,1,2-triiodo- is unique due to the presence of three iodine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high-density iodine content, such as radiolabeling and imaging studies.
Properties
CAS No. |
42778-62-1 |
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Molecular Formula |
C4H5I3O |
Molecular Weight |
449.80 g/mol |
IUPAC Name |
1,1,2-triiodo-3-methoxyprop-1-ene |
InChI |
InChI=1S/C4H5I3O/c1-8-2-3(5)4(6)7/h2H2,1H3 |
InChI Key |
FSKQXTSHZCQWLO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=C(I)I)I |
Origin of Product |
United States |
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